molecular formula C12H13NO3 B084373 Ethyl 6-methoxy-1H-indole-2-carboxylate CAS No. 15050-04-1

Ethyl 6-methoxy-1H-indole-2-carboxylate

Cat. No. B084373
CAS RN: 15050-04-1
M. Wt: 219.24 g/mol
InChI Key: HYFAOIAKHGVBMX-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 15050-04-1 . It has a molecular weight of 219.24 and its linear formula is C12H13NO3 .


Synthesis Analysis

The synthesis of Ethyl 6-methoxy-1H-indole-2-carboxylate involves heating an intermediate in a solution of ethanolic HCl . This process yields a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer . The corresponding 6-methoxyindole isomer is then separated from the mixture through facile crystallization .


Molecular Structure Analysis

The InChI code for Ethyl 6-methoxy-1H-indole-2-carboxylate is 1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 380.2±22.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.8±3.0 kJ/mol . The flash point is 183.7±22.3 °C . The index of refraction is 1.599 . The molar refractivity is 61.6±0.3 cm3 . The polar surface area is 51 Å2 . The polarizability is 24.4±0.5 10-24 cm3 . The surface tension is 47.0±3.0 dyne/cm . The molar volume is 180.3±3.0 cm3 .

Scientific Research Applications

  • Synthesis Methods : Several papers discuss the synthesis of compounds related to Ethyl 6-methoxy-1H-indole-2-carboxylate. For example, Murakami et al. (1988) describe the synthesis of a similar compound, ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate, using Friedel–Crafts acylation and N-debenzylation methods (Murakami, Watanabe, & Ishii, 1988). Tani et al. (1996) developed a new strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, which could be relevant for synthesizing Ethyl 6-methoxy-1H-indole-2-carboxylate (Tani, Ariyasu, Ohtsuka, Koga, Ogawa, Yokoyama, & Murakami, 1996).

  • Pharmacological Activities : Some studies investigate the pharmacological potential of related indole compounds. Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates and evaluated their anti-hepatitis B virus activities (Zhao, Zhao, Chai, & Gong, 2006). Hishmat et al. (1999) explored the synthesis of pharmacologically active indoles, which might inform the potential uses of Ethyl 6-methoxy-1H-indole-2-carboxylate (Hishmat, Ebeid, Nakkady, Fathy, & Mahmoud, 1999).

  • Chemical Properties and Crystal Structure : The chemical properties and crystal structures of similar compounds are detailed in some studies. Kaur et al. (2012) reported on the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, which could offer insights into the structural aspects of Ethyl 6-methoxy-1H-indole-2-carboxylate (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).

properties

IUPAC Name

ethyl 6-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFAOIAKHGVBMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346514
Record name Ethyl 6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-methoxy-1H-indole-2-carboxylate

CAS RN

15050-04-1
Record name 1H-Indole-2-carboxylic acid, 6-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15050-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NM Cury, RM Capitao, RCB de Almeida… - European journal of …, 2019 - Elsevier
Despite the success achieved in the treatment of acute lymphoblastic leukemia (ALL), the search for new drugs featuring selectivity against leukemia cells and effectiveness to prevent …
Number of citations: 17 www.sciencedirect.com
L Khurana, HI Ali, T Olszewska, KH Ahn… - Journal of medicinal …, 2014 - ACS Publications
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (1; ORG27569) is a prototypical allosteric modulator for the cannabinoid type 1 receptor (CB1). Here, we …
Number of citations: 55 pubs.acs.org
L Ren, G Nan, Y Wang, Z Xiao - The Journal of Organic Chemistry, 2018 - ACS Publications
The cross-dehydrogenative coupling (CDC) reaction is an efficient strategy for indole synthesis. However, most CDC methods require special substrates, and the presence of inherent …
Number of citations: 19 pubs.acs.org
J Kim, YK Jung, C Kim, JS Shin, E Scheers… - Journal of Medicinal …, 2017 - ACS Publications
Human rhinoviruses (hRVs) are the main causative pathogen for common colds and are associated with the exacerbation of asthma. The wide variety in hRV serotypes has complicated …
Number of citations: 23 pubs.acs.org
J McNulty, K Keskar - 2011 - Wiley Online Library
A direct synthesis of functionalized indole‐2‐carboxylates involving a Pd II ‐catalyzed annulation of ortho‐iodoanilines onto a vinyl ether is described. The reaction mechanism is shown …

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